(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-7-((Diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene moiety at the C2 position, a diethylamino-methyl substituent at C7, and a 4-ethyl group on the benzylidene ring.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-4-15-7-9-16(10-8-15)13-20-21(25)17-11-12-19(24)18(22(17)26-20)14-23(5-2)6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZWRWJGKXEIE-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide or tosylate.
Formation of the Ethylbenzylidene Moiety: The ethylbenzylidene moiety can be introduced through a condensation reaction between the benzofuran derivative and 4-ethylbenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding ethylbenzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylbenzyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance its binding affinity to these targets, while the benzofuran core and ethylbenzylidene moiety contribute to its overall bioactivity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against key analogs, emphasizing substituent effects on solubility, bioavailability, and bioactivity.
Substituent Effects on the Benzylidene Ring
Amino-Methyl Substituent Variations
Bioactivity and Pharmacokinetic Profiles
Biological Activity
(Z)-7-((diethylamino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will detail its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N1O3, indicating a structure that includes a benzofuran core, a hydroxy group, and a diethylamino substituent. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in cellular processes. One notable mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, suggesting potential applications in cancer therapy .
2. Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects when tested on various cancer cell lines. For instance, studies on benzopsoralens show that derivatives with hydroxymethyl or diethylaminomethyl groups induce marked antiproliferative effects through simple incubation in the dark .
3. Phototoxicity and Mutagenicity
While some benzofuran derivatives have shown low mutagenic activity in bacterial assays and do not induce interstrand cross-links in DNA, further empirical studies are required to assess the phototoxicity and mutagenicity of this compound specifically .
Synthesis
The synthesis of this compound typically involves several steps focusing on the formation of the benzofuran core followed by functionalization. Key synthetic methods include:
- Formation of Benzofuran Core : The initial step often involves cyclization reactions using suitable precursors.
- Functionalization : Subsequent reactions introduce the diethylaminomethyl and ethylbenzylidene groups. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents can influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzofuran Derivative A | Contains a hydroxyl group | Exhibits strong antioxidant activity |
| Benzofuran Derivative B | Contains an amine substituent | Shows significant antimicrobial properties |
| Benzofuran Derivative C | Lacks hydroxy group | More potent against specific cancer cell lines |
This table illustrates that while this compound has unique properties due to its specific structure, other derivatives may offer complementary or enhanced biological activities.
Study 1: Antiproliferative Activity
In a study comparing various benzopsoralens, it was found that compounds with diethylaminomethyl substitutions exhibited significant antiproliferative effects against human cancer cell lines. The results indicated that these compounds could serve as potential leads for developing new anticancer drugs .
Study 2: Topoisomerase Inhibition
Another study focused on the interaction of similar compounds with topoisomerase II. The findings suggested that these interactions could be leveraged to design new therapeutic agents targeting cancer cells while minimizing damage to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
